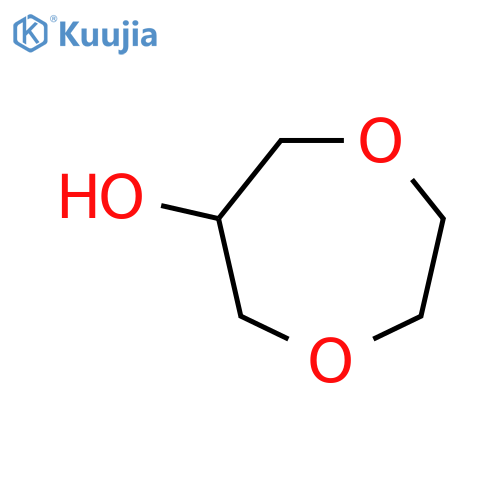Cas no 28544-95-8 (1,4-Dioxepan-6-ol)

1,4-Dioxepan-6-ol structure
商品名:1,4-Dioxepan-6-ol
CAS番号:28544-95-8
MF:C5H10O3
メガワット:118.131102085114
CID:2929092
1,4-Dioxepan-6-ol 化学的及び物理的性質
名前と識別子
-
- 1,4-Dioxepan-6-ol
- [1,4]dioxepan-6-ol
-
- インチ: 1S/C5H10O3/c6-5-3-7-1-2-8-4-5/h5-6H,1-4H2
- InChIKey: RINRJHHBMASRLW-UHFFFAOYSA-N
- ほほえんだ: O1CCOCC(C1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 56.7
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 38.7
1,4-Dioxepan-6-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1224-250MG |
1,4-dioxepan-6-ol |
28544-95-8 | 95% | 250MG |
¥ 2,052.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1224-5g |
1,4-dioxepan-6-ol |
28544-95-8 | 95% | 5g |
¥15365.0 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548693-1g |
1,4-Dioxepan-6-ol |
28544-95-8 | 98% | 1g |
¥6860.00 | 2024-05-20 | |
| Ambeed | A449786-1g |
1,4-Dioxepan-6-ol |
28544-95-8 | 98% | 1g |
$730.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1224-500mg |
1,4-dioxepan-6-ol |
28544-95-8 | 95% | 500mg |
¥3419.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1224-250.0mg |
1,4-dioxepan-6-ol |
28544-95-8 | 95% | 250.0mg |
¥2052.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1224-1.0g |
1,4-dioxepan-6-ol |
28544-95-8 | 95% | 1.0g |
¥5121.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1224-1G |
1,4-dioxepan-6-ol |
28544-95-8 | 95% | 1g |
¥ 5,121.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1224-100MG |
1,4-dioxepan-6-ol |
28544-95-8 | 95% | 100MG |
¥ 1,280.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1224-10G |
1,4-dioxepan-6-ol |
28544-95-8 | 95% | 10g |
¥ 25,608.00 | 2023-04-13 |
1,4-Dioxepan-6-ol 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
28544-95-8 (1,4-Dioxepan-6-ol) 関連製品
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:28544-95-8)1,4-Dioxepan-6-ol

清らかである:99%
はかる:1g
価格 ($):657.0